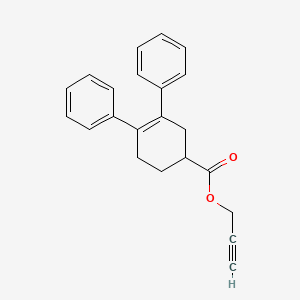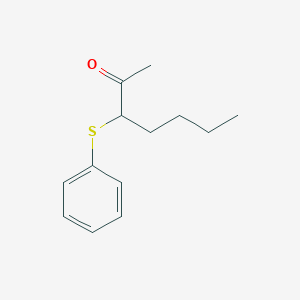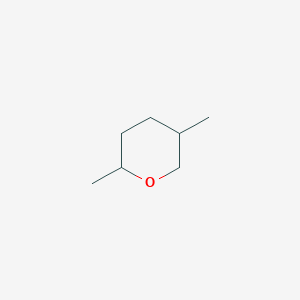
Titanium--vanadium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium–vanadium (1/3) is a compound formed by the combination of titanium and vanadium in a 1:3 ratio. Both titanium and vanadium are transition metals known for their unique properties, such as high strength, corrosion resistance, and high melting points. This compound leverages the advantageous properties of both metals, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Impregnation Method: This involves impregnating a titanium support with a vanadium precursor solution, followed by drying and calcination.
Grafting Method: Vanadium compounds are grafted onto a titanium oxide surface, creating a strong bond between the two metals.
Sol-Gel Method: A sol-gel process can be used to produce titanium–vanadium compounds by hydrolyzing titanium and vanadium alkoxides.
Mechanical Mixing Method: Titanium and vanadium powders are mechanically mixed and then subjected to high-temperature sintering.
Industrial Production Methods:
Carbothermal Reduction: This method involves the reduction of titanium and vanadium oxides with carbon at high temperatures.
Metallothermic Reduction: Titanium and vanadium oxides are reduced using a more reactive metal, such as aluminum or magnesium.
Plasma-Chemical Synthesis: This method involves the deposition of titanium and vanadium from the vapor phase using plasma technology.
Types of Reactions:
Reduction: These compounds can be reduced to their metallic forms using reducing agents like hydrogen or carbon.
Substitution: Titanium–vanadium compounds can participate in substitution reactions, where one element is replaced by another in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen, carbon, and aluminum are frequently used reducing agents.
Reaction Conditions: High temperatures and controlled atmospheres are often required for these reactions.
Major Products:
Oxides: Titanium dioxide and vanadium pentoxide are common products of oxidation reactions.
Metallic Forms: Pure titanium and vanadium can be obtained through reduction reactions.
Chemistry:
Biology and Medicine:
Biomedical Implants: Due to their biocompatibility and corrosion resistance, titanium–vanadium alloys are used in medical implants such as hip and knee replacements.
Industry:
Mechanism of Action
The mechanism by which titanium–vanadium compounds exert their effects is largely dependent on their chemical structure and the specific application. For example, as catalysts, these compounds facilitate chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved can vary, but typically include the activation of oxygen or hydrogen molecules, which then participate in the desired chemical transformation .
Comparison with Similar Compounds
Titanium Diboride (TiB2): Known for its high hardness and thermal conductivity.
Vanadium Diboride (VB2): Exhibits significant chemical resistance and is used in wear-resistant coatings.
Uniqueness: Titanium–vanadium (1/3) stands out due to its unique combination of properties from both titanium and vanadium. This compound offers a balance of high strength, corrosion resistance, and catalytic activity, making it versatile for various applications.
Properties
CAS No. |
62493-86-1 |
|---|---|
Molecular Formula |
TiV3 |
Molecular Weight |
200.692 g/mol |
IUPAC Name |
titanium;vanadium |
InChI |
InChI=1S/Ti.3V |
InChI Key |
QJPSBSXEBBDVIX-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[V].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


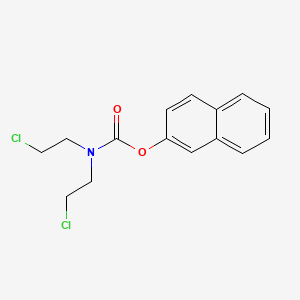
![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
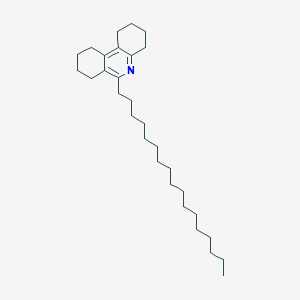
![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)

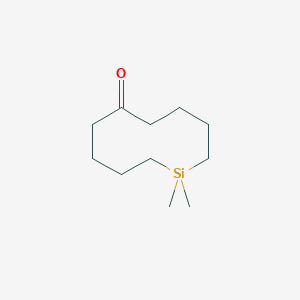
![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
